molecular formula C8H14O3S B1420300 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid CAS No. 933699-73-1

2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid

Cat. No. B1420300
M. Wt: 190.26 g/mol
InChI Key: XTLOAIAZNBWRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid, commonly known as oxanilic acid, is a naturally occurring organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of many drugs and has been studied for its potential medicinal uses. Oxanilic acid has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiazolidin-4-ones and Thiazan-4-one Derivatives : Novel compounds including derivatives of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid were synthesized, demonstrating the versatility of this compound in creating complex molecules with potential biological activities (Rahman et al., 2005).

  • Development of Furan-2(5H)-one Derivatives : Research showed the synthesis of several derivatives of 4- and 5-R-sulfanylfuran-2(5H)-one, highlighting the reactivity and potential for creating structurally diverse molecules (Latypova et al., 2014).

Biological Activities

  • Anticancer Activity : Certain derivatives of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid have shown potent and selective cytotoxic effects against leukemia cell lines, indicating their potential in cancer treatment (Horishny et al., 2021).

  • Urease Inhibitory Activities : Studies on dinuclear cobalt and nickel complexes of a mercaptoacetic acid substituted 1,2,4-triazole ligand demonstrated strong urease inhibition activities, suggesting potential applications in addressing diseases caused by urease-producing bacteria (Fang et al., 2019).

Material Science and Catalysis

  • Corrosion Inhibition : A derivative of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid showed promising effects as a corrosion inhibitor for mild steel in acidic conditions, indicating its utility in material protection (Al-mousawi et al., 2021).

  • Synthesis of Bicyclic Dioxetanes : The compound was utilized in the synthesis of sulfanyl-substituted bicyclic dioxetanes, which have applications in chemiluminescence studies (Watanabe et al., 2010).

properties

IUPAC Name

2-(oxan-2-ylmethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S/c9-8(10)6-12-5-7-3-1-2-4-11-7/h7H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLOAIAZNBWRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.